3-(2-n-Propylthiophenyl)-1-propene
Description
3-(2-n-Propylthiophenyl)-1-propene is a substituted propenyl aromatic compound characterized by a phenyl ring bearing a 2-n-propylthio (-S-C₃H₇) substituent and a propenyl (-CH₂CH=CH₂) group at the 3-position. The sulfur atom in the propylthio group introduces unique electronic and steric effects, distinguishing it from alkyl- or adamantyl-substituted analogs. Its synthesis likely involves thiol-ene coupling or transition metal-catalyzed cross-coupling reactions to introduce the thioether linkage .
Properties
IUPAC Name |
1-prop-2-enyl-2-propylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16S/c1-3-7-11-8-5-6-9-12(11)13-10-4-2/h3,5-6,8-9H,1,4,7,10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCVNBNDWFFCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-n-Propylthiophenyl)-1-propene typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts alkylation, where thiophene is reacted with a propyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of thiophene derivatives, including 3-(2-n-Propylthiophenyl)-1-propene, often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-n-Propylthiophenyl)-1-propene undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the propene chain can be reduced to form the corresponding alkane.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Propyl-substituted thiophene.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
3-(2-n-Propylthiophenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(2-n-Propylthiophenyl)-1-propene involves its interaction with molecular targets through its thiophene ring and propene chain. The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces, influencing its binding affinity and specificity. The pathways involved often include electron transfer processes and the modulation of enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are compared to highlight substituent-driven differences in synthesis, properties, and applications:
3-(1-Adamantyl)-1-propene
- Structure : Features a bulky adamantyl group at the 3-position.
- Synthesis : Synthesized via methods by Capaldi, Borchert, and Sasaki, with yields up to 90% using optimized approaches (e.g., modified Osawa method) .
- Physical Properties :
- Applications : Used in high-performance polymers for aerospace and electronics due to rigidity and thermal resistance .
3-(2-Isopropylphenyl)-1-propene
- Structure : Contains an isopropyl (-C(CH₃)₂) group at the 2-position.
- Physical Properties: Lower Tg (~80–100°C) compared to adamantyl derivatives due to flexible alkyl substituents . Moderate solubility in nonpolar solvents.
- Applications : Intermediate in pharmaceuticals or low-cost polymers .
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone
- Structure : A chalcone derivative with hydroxyl and pyridine groups.
- Properties : Polar substituents enable hydrogen bonding, increasing melting points (>200°C) but reducing thermal stability .
- Applications : Studied for bioactive properties (e.g., antimicrobial, antioxidant) rather than material science .
Comparative Data Table
Key Research Findings
Substituent Effects on Reactivity :
- The thioether group in 3-(2-n-Propylthiophenyl)-1-propene enhances electron density on the aromatic ring, facilitating electrophilic substitution reactions compared to adamantyl or isopropyl analogs .
- Adamantyl’s steric bulk slows polymerization kinetics but improves thermal resistance .
Copolymerization Behavior: Adamantyl derivatives copolymerize poorly with α-olefins without metallocene catalysts, whereas thiophenyl groups may improve compatibility with polar monomers .
Solubility and Processability :
- Propylthiophenyl’s sulfur atom increases solubility in polar solvents (e.g., DMF, THF) relative to adamantyl derivatives .
Biological Activity
3-(2-n-Propylthiophenyl)-1-propene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of 3-(2-n-Propylthiophenyl)-1-propene is . It features a thiophene ring substituted with a propyl group and an allylic propene moiety. This unique structure may contribute to its biological activity, particularly in enzyme interactions and receptor binding.
Research indicates that 3-(2-n-Propylthiophenyl)-1-propene may interact with various biological targets, including enzymes and receptors. The presence of the thiophene ring is hypothesized to enhance binding affinity due to its electron-rich nature, allowing for potential inhibition or modulation of enzymatic activity.
Biological Activity Summary
-
Enzyme Inhibition :
- Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, such as monoamine oxidase (MAO). Inhibition studies have shown reversible binding characteristics, which are crucial for therapeutic applications.
-
Antimicrobial Properties :
- Some derivatives of thiophene compounds exhibit antimicrobial activity. While specific data on 3-(2-n-Propylthiophenyl)-1-propene is limited, related compounds show promise against various bacterial strains.
-
Neuropharmacological Effects :
- Compounds with similar structures have been studied for their neuropharmacological effects, indicating potential applications in treating neurological disorders.
Case Studies
A study conducted by Gallardo-Godoy et al. (2005) examined sulfur-substituted phenethylamines and their biological activities, highlighting the importance of substituent effects on enzyme inhibition. The findings indicated that modifications in the thiophene ring could significantly alter the potency of the compounds against MAO-A, suggesting that 3-(2-n-Propylthiophenyl)-1-propene may follow similar trends in biological activity .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
